Ethyl 2,3,6-trichlorobenzoate

Vue d'ensemble

Description

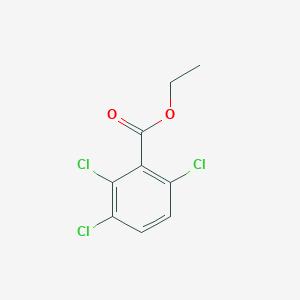

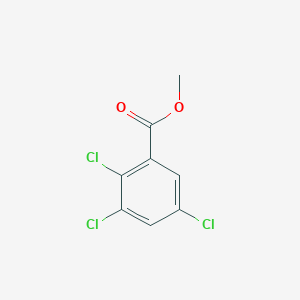

Ethyl 2,3,6-trichlorobenzoate is a chemical compound with the formula C9H7Cl3O2 . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzoate core with three chlorine atoms attached at the 2, 3, and 6 positions, and an ethyl group attached via an ester linkage . The InChI code for this compound is 1S/C9H7Cl3O2/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4H,2H2,1H3 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 253.51 . The compound is sealed in dry conditions for storage .Applications De Recherche Scientifique

Chemical Synthesis and Catalysis Ethyl 2,3,6-trichlorobenzoate is involved in chemical synthesis and catalysis. For example, it acts as a 1,4-dipole synthon in [4 + 2] annulations with N-tosylimines in the presence of an organic phosphine catalyst, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and complete regioselectivity (Zhu, Lan, & Kwon, 2003).

Herbicide Formulation and Analysis this compound is used in the formulation of herbicides. A liquid-liquid chromatographic method has been developed for determining 2,3,6-trichlorobenzoic acid in MCPA/TBA herbicides, showcasing its application in agriculture (Gardner & Overton, 1960).

Environmental Persistence and Movement Research on the persistence and movement of 2,3,6-TBA in soil highlights its environmental impact. Studies show that 2,3,6-TBA can persist in soil for up to 11 years, indicating its long-term environmental effects (Phillips, 1968).

Photocatalytic Degradation The photocatalytic degradation of 2,3,6-trichlorobenzoic acid in aqueous TiO2 dispersions has been studied, providing insights into its environmental breakdown. This research is important for understanding how such compounds can be treated and neutralized in water systems (Bianco Prevot & Pramauro, 1999).

Material Science Applications this compound has applications in material science, such as in the modification of rubber surfaces for better adhesion properties. Research in this area focuses on improving the bonding characteristics of materials (Romero-Sánchez, Pastor-Blas, & Martín-Martínez, 2000).

Medicinal Chemistry and Drug Development This compound is also relevant in medicinal chemistry. For instance, it has been used in the synthesis of compounds with inhibitory activity against 3-hydroxy-3-methylglutaryl-coenzyme A reductase, an enzyme involved in cholesterogenesis (Prugh et al., 1990).

- ichlorobenzoate with microbial populations in sewage is another area of research. This involves studying how microorganisms in sewage decompose compounds like 2,3,6-trichlorobenzoate, which is crucial for understanding biodegradation processes in wastewater treatment (DiGeronimo, Nikaido, & Alexander, 1979).

Soil Mobility and Pesticide Interaction The mobility of pesticides such as 2,3,6-TBA in different soil types is also a significant area of study. This research helps in understanding the environmental impact and efficacy of pesticides in various soil conditions (Jernlås, 1990).

Study on Plant Growth Regulators this compound is studied in the context of plant growth regulators. Research in this area focuses on how certain chemical compounds, including various chlorobenzoates, affect plant growth and development (Veldstra, 2010).

Application in Polymerization Processes Research on the use of this compound in polymerization processes is significant for developing new materials and understanding the behavior of polymers under various conditions (Semikolenova et al., 2017).

Effect on Microbial Activity and Nutrient Availability in Soils Studies on the influence of compounds like 2,3,6-trichlorobenzoate on microbial activity and nutrient availability in soils provide insights into how these chemicals affect soil health and fertility (Smith & Weeraratna, 1974).

Co-metabolism in Bacterial Cultures Research on the co-metabolism of di- and trichlorobenzoates in bacterial cultures like the 2-chlorobenzoate-degrading mixed culture examines the degradation capabilities of microorganisms toward compounds such as 2,3,6-trichlorobenzoate (Baggi et al., 2008).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 2,3,6-trichlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl3O2/c1-2-14-9(13)7-5(10)3-4-6(11)8(7)12/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVWMCWDKMJQRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301033289 | |

| Record name | Ethyl 2,3,6-trichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301033289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86569-82-6 | |

| Record name | Benzoic acid, 2,3,6-trichloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86569-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,3,6-trichloro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2,3,6-trichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301033289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3290505.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B3290508.png)

![(2E,NZ)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B3290511.png)

![Propanamide, N-[3-(dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]-](/img/structure/B3290567.png)

![tert-Butyl 5-bromo-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate](/img/structure/B3290603.png)